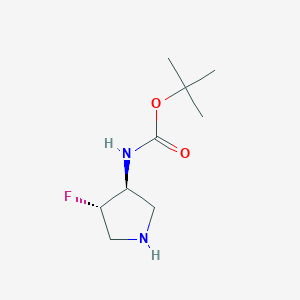

trans-(3-Boc-amino)-4-fluoropyrrolidine

Description

Significance of Pyrrolidine (B122466) Cores in Bioactive Molecules and Drug Design

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a ubiquitous structural motif found in a vast array of natural products, alkaloids, and synthetic pharmaceuticals. nih.govfrontiersin.orgmdpi.com Its prevalence in drug design is due to several advantageous features. The three-dimensional, non-planar structure of the pyrrolidine ring allows for a more thorough exploration of pharmacophore space compared to flat, aromatic systems. researchgate.netnih.gov This "pseudorotation" of the ring enables substituents to be positioned in precise spatial orientations, which is crucial for optimizing interactions with biological targets like enzymes and receptors. researchgate.net

Table 1: Examples of Marketed Drugs Featuring a Pyrrolidine Core

| Drug Name | Therapeutic Class | Significance of Pyrrolidine Moiety |

|---|---|---|

| Captopril | ACE Inhibitor | The proline (a pyrrolidine-2-carboxylic acid) component is crucial for binding to the angiotensin-converting enzyme. |

| Vildagliptin | Antidiabetic (DPP-4 Inhibitor) | Features a cyanopyrrolidide group that interacts with the active site of the DPP-4 enzyme. mdpi.com |

| Anisomycin | Antibiotic | A naturally occurring pyrrolidine derivative that inhibits protein synthesis. mdpi.com |

| Asunaprevir | Antiviral (HCV Protease Inhibitor) | The pyrrolidine-based structure contributes to the conformational rigidity needed for potent enzyme inhibition. mdpi.com |

Role of the Fluorine Atom in Modulating Biological Activity and Pharmacokinetics

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's pharmacological profile. tandfonline.com The unique properties of the fluorine atom allow it to exert profound effects on various physicochemical and biological characteristics of a compound. mdpi.com

Due to its small van der Waals radius (1.47 Å), which is comparable to that of a hydrogen atom (1.20 Å), fluorine can often replace hydrogen without causing significant steric hindrance. tandfonline.comacs.org However, its extreme electronegativity, the highest of any element, creates a strong, polarized carbon-fluorine (C-F) bond. This high bond strength often leads to increased metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. tandfonline.commdpi.comacs.org

The electron-withdrawing nature of fluorine can also modulate the acidity (pKa) of nearby functional groups, which in turn influences a molecule's solubility, membrane permeability, and protein binding characteristics. mdpi.comacs.org Furthermore, the strategic placement of fluorine can alter a compound's conformation and improve its binding affinity to target proteins through favorable electrostatic or hydrogen-bond interactions. acs.orgbenthamscience.com This modulation of properties like lipophilicity and biodistribution is a key reason why fluorine is found in numerous blockbuster drugs. mdpi.comtandfonline.com

Table 2: Comparison of Physicochemical Properties of Hydrogen and Fluorine

| Property | Hydrogen (H) | Fluorine (F) |

|---|---|---|

| Van der Waals Radius | 1.20 Å | 1.47 Å |

| Electronegativity (Pauling Scale) | 2.20 | 3.98 |

| Bond Energy (C-X in CH3-X) | 413 kJ/mol | 485 kJ/mol |

| Impact on Lipophilicity | Baseline | Increases lipophilicity compared to hydrogen. tandfonline.combenthamscience.com |

Overview of trans-(3-Boc-amino)-4-fluoropyrrolidine as a Key Chiral Building Block

This compound is a specialized chemical compound that serves as a high-value chiral building block in organic synthesis. sigmaaldrich.com Chiral building blocks, or synthons, are enantiomerically pure compounds used as starting materials to construct more complex target molecules with specific, predetermined stereochemistry. This approach is fundamental to modern drug development, where the biological activity of a compound is often dependent on its precise three-dimensional shape.

This particular building block combines the key features of the pyrrolidine scaffold with the advantageous properties of fluorine. The "trans" designation indicates that the amino group and the fluorine atom are located on opposite faces of the pyrrolidine ring. The "Boc" (tert-butoxycarbonyl) group is a common protecting group for the amine functionality. rsc.org It is chemically stable under many reaction conditions but can be removed selectively when needed, allowing for further chemical modification at that position.

The utility of this compound lies in its ability to introduce a fluorinated stereocenter and a protected, nucleophilic nitrogen atom into a target molecule in a single, well-defined step. nih.gov This makes it a powerful tool for medicinal chemists aiming to synthesize novel drug candidates that leverage the benefits of both the pyrrolidine core and fluorine substitution to achieve desired therapeutic effects.

Historical Context of Fluorinated Heterocycle Synthesis

The field of fluorinated heterocyclic chemistry is a relatively modern discipline. While heterocyclic compounds have long been central to organic chemistry, the intensive development of methods to synthesize their fluorinated analogues began in earnest after World War II. e-bookshelf.de A pivotal moment in the history of medicinal fluorine chemistry was the approval of the first fluorinated drug, Fludrocortisone, a fluorocorticosteroid, in 1954. tandfonline.com

This milestone demonstrated the profound impact that fluorine could have on biological activity and spurred significant research into the development of new fluorination methods and fluorinated reagents. tandfonline.com Early synthetic strategies often involved harsh reaction conditions and lacked selectivity. Over the decades, the field has evolved dramatically, with the creation of more sophisticated and milder techniques for the selective introduction of fluorine. researchgate.net

A major advancement has been the "building block" approach, where pre-fluorinated starting materials, like this compound, are used in synthesis. tandfonline.com This strategy often proves more efficient and reliable than attempting to introduce fluorine at a later stage in a complex synthesis (late-stage fluorination). tandfonline.com The continued development of novel synthetic pathways to access diverse fluorinated heterocycles remains a vibrant and important area of chemical research. researchgate.netresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(3S,4S)-4-fluoropyrrolidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17FN2O2/c1-9(2,3)14-8(13)12-7-5-11-4-6(7)10/h6-7,11H,4-5H2,1-3H3,(H,12,13)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZSDDSIFAGBZLT-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CNCC1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CNC[C@@H]1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101177914 | |

| Record name | 1,1-Dimethylethyl N-[(3S,4S)-4-fluoro-3-pyrrolidinyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101177914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213388-72-8 | |

| Record name | 1,1-Dimethylethyl N-[(3S,4S)-4-fluoro-3-pyrrolidinyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=213388-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-[(3S,4S)-4-fluoro-3-pyrrolidinyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101177914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Trans 3 Boc Amino 4 Fluoropyrrolidine and Its Stereoisomers

Strategies for Stereoselective and Enantioselective Synthesis

The precise control of stereochemistry is paramount in the synthesis of bioactive molecules, as different stereoisomers can exhibit vastly different biological activities. The following sections detail key strategies for achieving high stereoselectivity in the synthesis of fluorinated pyrrolidines.

Chiral Pool Approaches Utilizing Natural Precursors

Chiral pool synthesis leverages readily available, inexpensive, and enantiomerically pure natural products as starting materials. bohrium.comnih.gov This approach is highly effective for the synthesis of complex chiral molecules, including substituted pyrrolidines. rsc.orgresearchgate.net

Hydroxyproline (B1673980), a naturally occurring amino acid, is a common and versatile starting material for the synthesis of functionalized pyrrolidines. nih.govmdpi.com The synthesis of fluorinated pyrrolidines often begins with commercially available Boc-protected trans-4-hydroxy-L-proline. mdpi.comresearchgate.net This precursor contains the desired pyrrolidine (B122466) core with a hydroxyl group that can be chemically manipulated to introduce fluorine. The synthesis typically involves the esterification of the carboxylic acid and subsequent activation of the hydroxyl group, for example, by converting it into a good leaving group like a tosylate, to facilitate nucleophilic fluorination. nih.gov

A common synthetic route proceeds as follows:

Protection and Esterification: Commercially available (2S,4R)-N-Boc-4-hydroxy-L-proline is first protected as its tert-butyl ester. nih.gov

Activation: The hydroxyl group of the resulting ester is then activated, for instance, by tosylation. nih.gov

Fluorination: The activated hydroxyl group is displaced by a fluoride (B91410) ion. This step's stereochemical outcome is crucial and can be influenced by the choice of fluorinating agent and reaction conditions.

| Starting Material | Key Intermediates | Final Product Type |

| (2S,4R)-N-Boc-4-hydroxy-L-proline | tert-butyl (2S,4R)-N-Boc-4-hydroxypyrrolidine-2-carboxylate | cis-4-Fluoroproline derivatives |

| (2S,4S)-N-Boc-4-hydroxy-L-proline | tert-butyl (2S,4S)-N-Boc-4-hydroxypyrrolidine-2-carboxylate | trans-4-Fluoroproline (B7722503) derivatives |

To access stereoisomers that are not directly available from the chiral pool, stereoinversion techniques are employed. The Mitsunobu reaction is a powerful tool for inverting the stereochemistry of secondary alcohols. nih.govbiorxiv.org For instance, to synthesize trans-4-fluoroproline derivatives from the more common trans-4-hydroxy-L-proline ((2S,4R) configuration), the stereocenter at the 4-position must be inverted to the (2S,4S) configuration. This can be achieved through an intramolecular Mitsunobu reaction to form a lactone, followed by hydrolysis to yield (2S,4S)-N-Boc-4-hydroxy-L-proline. nih.gov This inverted intermediate can then be carried forward through fluorination steps to yield the desired trans-fluorinated product.

Another method for stereochemical control is nucleophilic substitution with neighboring group participation. The choice of protecting groups and reaction conditions can influence whether the substitution proceeds with retention or inversion of configuration.

| Reaction | Substrate | Reagents | Outcome |

| Mitsunobu Reaction | (2S,4R)-N-Boc-4-hydroxy-L-proline | Triphenylphosphine (PPh3), Diethyl azodicarboxylate (DEAD) | Inversion of stereochemistry at C4 to form a lactone, leading to (2S,4S)-hydroxyproline derivative after hydrolysis. nih.govbiorxiv.org |

| Nucleophilic Fluorination | Tosylated hydroxyproline derivative | TBAF (Tetrabutylammonium fluoride) | Can lead to elimination byproducts. nih.gov |

| Nucleophilic Fluorination | Tosylated hydroxyproline derivative | Morpholinosulfur trifluoride | Can yield a single diastereomer. nih.gov |

Asymmetric Synthesis and Catalysis

Asymmetric catalysis offers a powerful alternative to chiral pool synthesis, enabling the construction of chiral molecules from achiral or racemic precursors with high enantioselectivity.

Asymmetric organocatalysis has emerged as a robust tool for the synthesis of complex molecular architectures, including substituted chiral pyrrolidines. nih.govresearchgate.netnih.govunibo.it Proline and its derivatives are themselves highly effective organocatalysts. nih.govnih.gov Organocatalytic methods, such as domino Michael/Mannich [3+2] cycloaddition reactions, can be employed to construct highly functionalized pyrrolidine rings with multiple stereocenters. rsc.org While a direct organocatalytic synthesis of trans-(3-Boc-amino)-4-fluoropyrrolidine is not extensively documented, the principles of organocatalysis can be applied to the asymmetric synthesis of fluorinated pyrrolidine precursors. For example, chiral secondary amines can catalyze the enantioselective addition of fluorinated nucleophiles to α,β-unsaturated aldehydes or imines, setting the stage for subsequent cyclization to form the pyrrolidine ring.

Key features of organocatalytic approaches include:

Metal-Free Conditions: Avoiding the use of potentially toxic and expensive metals. researchgate.net

High Enantioselectivity: Often providing products with excellent enantiomeric excess (ee).

Mild Reaction Conditions: Reactions are typically run at or below room temperature.

Transition-metal catalysis is a cornerstone of modern organic synthesis and plays a crucial role in the formation of carbon-fluorine bonds. nih.govrsc.org Palladium and copper catalysts are commonly employed for nucleophilic fluorination reactions. nih.gov For instance, palladium-catalyzed allylic fluorination can introduce a fluorine atom into a pyrrolidine precursor containing an allylic leaving group. nih.gov

Transition-metal-catalyzed asymmetric 1,3-dipolar cycloadditions of azomethine ylides with fluorinated alkenes represent another powerful strategy for the stereocontrolled synthesis of fluorinated pyrrolidines. nih.gov This method allows for the construction of the pyrrolidine ring and the introduction of the fluorine atom in a single, highly stereoselective step. Copper(I) complexes with chiral ligands have been shown to be effective catalysts for this transformation, yielding enantioenriched fluorinated pyrrolidines in high yields and with excellent diastereoselectivity and enantioselectivity. nih.gov

| Catalytic System | Reaction Type | Substrates | Key Features |

| Organocatalysts (e.g., chiral secondary amines) | Domino Michael/Mannich [3+2] cycloaddition | Fluorinated Michael acceptors and imines | Asymmetric synthesis of highly functionalized pyrrolidines. rsc.org |

| Copper(I)/Chiral Ligand | Asymmetric 1,3-dipolar cycloaddition | Azomethine ylides and fluorinated styrenes | High yields and excellent stereoselectivities for chiral fluoropyrrolidines. nih.gov |

| Palladium(0)/Ligand | Allylic Fluorination | Allylic substrates with a leaving group | Introduction of fluorine at an allylic position. nih.gov |

Enantioselective Intramolecular Aza-Michael Reactions for Pyrrolidine Formation

The construction of the pyrrolidine core is a pivotal step in the synthesis of this compound. Among the most powerful methods for forming this five-membered nitrogen heterocycle is the intramolecular aza-Michael reaction, also known as hydroamination. This reaction involves the addition of an amine nucleophile to an activated alkene within the same molecule. When catalyzed by a chiral entity, this process can proceed with high enantioselectivity, establishing the critical stereocenters of the pyrrolidine ring.

Organocatalysis has emerged as a particularly effective strategy for promoting enantioselective intramolecular aza-Michael reactions. Chiral catalysts, such as diarylprolinol silyl (B83357) ethers or chiral phosphoric acids, can activate the substrate and facilitate the cyclization through the formation of chiral intermediates, such as iminium ions or by activating the nucleophile. The choice of catalyst, solvent, and reaction conditions is critical for achieving high yields and stereoselectivity.

For the synthesis of a precursor to this compound, a suitable acyclic starting material would feature a nitrogen nucleophile (e.g., a carbamate) and an α,β-unsaturated carbonyl moiety, separated by an appropriate carbon tether. The intramolecular conjugate addition would then lead to the formation of the pyrrolidine ring. The stereochemistry at the 3- and 4-positions is dictated by the geometry of the starting material and the facial selectivity imposed by the chiral catalyst during the cyclization step. While direct synthesis of the fluorinated target via this method is complex, the aza-Michael reaction is crucial for establishing the core pyrrolidine scaffold with the desired relative and absolute stereochemistry, which can then be subjected to further functionalization, such as fluorination.

The reaction often proceeds with excellent diastereoselectivity and enantioselectivity, as illustrated by various studies on similar systems. The precise outcomes are highly dependent on the substrate and the specific catalytic system employed.

Fluorination Reagents and Protocols

The introduction of a fluorine atom onto the pyrrolidine ring is a key transformation. Deoxyfluorination of a hydroxyl precursor is a common and effective method. The choice of fluorinating reagent and the reaction conditions are paramount for achieving the desired stereochemical outcome.

Application of Diethylaminosulfur Trifluoride (DAST) and Deoxofluor in Fluorination

Diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxofluor), are widely used reagents for the conversion of alcohols to alkyl fluorides. sci-hub.se In the context of synthesizing this compound, a precursor such as cis-N-Boc-3-amino-4-hydroxypyrrolidine would be the logical substrate for this transformation.

The reaction mechanism typically involves the activation of the alcohol by the reagent, followed by a nucleophilic substitution by fluoride. reddit.com These reagents are effective for fluorinating a wide range of alcohols, including primary, secondary, and tertiary ones. numberanalytics.comresearchgate.net The reaction conditions, such as solvent and temperature, must be carefully controlled to minimize side reactions, such as elimination or rearrangement, which can be prevalent with cyclic substrates. reddit.com For instance, the fluorination of N-Boc protected amino acid precursors using DAST has been successfully demonstrated. owlstown.netresearchgate.net

| Reagent | Typical Substrate | Typical Conditions | Outcome |

| DAST | Secondary Alcohol (e.g., hydroxypyrrolidine) | CH₂Cl₂, -78 °C to rt | Alkyl fluoride |

| Deoxofluor | Secondary Alcohol (e.g., hydroxypyrrolidine) | CH₂Cl₂, -78 °C to rt | Alkyl fluoride (often with improved safety profile) |

Stereochemical Control during Fluorination Processes

Achieving the correct stereochemistry during fluorination is critical for obtaining the desired trans product. The deoxyfluorination of secondary alcohols with reagents like DAST and Deoxofluor often proceeds with an inversion of configuration at the stereocenter, consistent with an Sₙ2-type mechanism. nih.govnih.gov

Therefore, to synthesize this compound, one would need to start with the corresponding cis-3-Boc-amino-4-hydroxypyrrolidine precursor. The Sₙ2 attack by the fluoride ion on the activated hydroxyl group would lead to the desired trans relationship between the amino and fluoro substituents.

The stereospecificity of the reaction can be very high, but it is substrate-dependent. nih.gov Factors such as neighboring group participation can sometimes alter the stereochemical course of the reaction. For example, in some cases involving proline-derived hydroxyphosphonates, fluorination with DAST can proceed through an aziridinium (B1262131) intermediate, leading to ring expansion rather than direct substitution. researchgate.net However, for a simple hydroxypyrrolidine substrate with a Boc-protected amine, a clean inversion is generally expected. Careful analysis of the product mixture using techniques like NMR spectroscopy is essential to confirm the stereochemical outcome.

Protecting Group Strategies for Amine Functionality (Boc-Protection)

The use of protecting groups is fundamental in multi-step organic synthesis to mask reactive functional groups and prevent undesired side reactions. For the amine functionality in the target molecule, the tert-butyloxycarbonyl (Boc) group is a widely employed and versatile choice. total-synthesis.com

Methods for Selective Boc-Protection and Deprotection

Boc-Protection: The introduction of the Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. jk-sci.comfishersci.co.uk The reaction conditions are generally mild and can be adapted for a wide variety of substrates. For molecules containing multiple amine groups, selective mono-Boc protection can be achieved by controlling the stoichiometry or by exploiting differences in the nucleophilicity of the amines. scielo.org.mxredalyc.org One common strategy involves the monoprotonation of a diamine with an acid, followed by the addition of Boc₂O, which selectively protects the remaining free amine. scielo.org.mxredalyc.org

Boc-Deprotection: The Boc group is valued for its stability under a range of conditions, including basic, nucleophilic, and hydrogenolytic reactions. total-synthesis.com It is, however, readily cleaved under acidic conditions. jk-sci.com Strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) are commonly used for rapid and clean deprotection at room temperature. jk-sci.comfishersci.co.uk Milder acidic conditions, for instance, using oxalyl chloride in methanol, have also been reported. nih.gov Additionally, thermal deprotection in the absence of an acid catalyst is possible under continuous flow conditions. acs.org

| Process | Reagents | Solvent | Key Features |

| Protection | Boc₂O, Base (e.g., TEA, NaOH) | THF, DCM, H₂O | Mild, high-yielding, versatile |

| Deprotection | Strong Acid (e.g., TFA, HCl) | DCM, Dioxane | Fast, clean, common |

| Selective Deprotection | ZnBr₂ | CH₂Cl₂ | Cleaves secondary N-Boc, leaves primary N-Boc jk-sci.com |

| Thermal Deprotection | Heat (e.g., 150-240 °C) | Methanol | Acid-free, continuous flow acs.org |

Influence of Boc Group on Reaction Selectivity and Yield

The presence of the Boc group can significantly influence the outcome of subsequent synthetic steps. Its steric bulk can direct the approach of reagents, thereby controlling the stereoselectivity of reactions at adjacent positions. For example, in the asymmetric lithiation of N-Boc-pyrrolidine, the Boc group plays a crucial role in directing the deprotonation to the α-carbon and influencing the stereochemical outcome of the subsequent electrophilic quench. acs.orgacs.orgwhiterose.ac.uk

The electron-withdrawing nature of the carbamate (B1207046) functionality reduces the nucleophilicity and basicity of the nitrogen atom. This electronic effect can be beneficial in preventing undesired side reactions, such as N-alkylation or participation in reactions intended for other parts of the molecule. In the context of the aza-Michael reaction, the choice of the nitrogen-protecting group is critical; a Boc group might render the nitrogen too unreactive for the cyclization under certain conditions, necessitating the use of a different protecting group like Cbz or a tosyl group during this specific step. The Boc group's influence on conformation can also play a subtle but important role in determining the transition state energies of reactions, thereby affecting both selectivity and reaction rates.

Synthesis of Analogues and Derivatives of this compound

The synthesis of analogues and derivatives of the core this compound structure is crucial for exploring structure-activity relationships (SAR) in medicinal chemistry. Methodologies focus on stereoselective preparation of isomers and the strategic functionalization of the pyrrolidine ring.

The stereochemical configuration of substituents on the pyrrolidine ring significantly influences the molecule's biological activity and conformational preference. The synthesis of the cis isomer of (3-Boc-amino)-4-fluoropyrrolidine, along with other diastereomers, requires precise stereocontrol, often starting from chiral precursors like 4-hydroxy-L-proline.

A key strategy for accessing the cis stereochemistry involves inversion of the C4 hydroxyl group of a trans-hydroxyproline derivative. One established route begins with commercially available (2S,4R)-N-Boc-4-hydroxy-L-proline. nih.gov To achieve the opposite stereochemistry at the C4 position, an intramolecular Mitsunobu reaction can be employed to form a lactone intermediate. Subsequent hydrolysis of this lactone yields (2S,4S)-N-Boc-4-hydroxy-L-proline, which possesses the necessary stereoconfiguration to produce the trans-fluorinated product upon fluorination. nih.gov

The fluorination step itself is critical for establishing the final stereochemistry. Deoxyfluorination using reagents such as morpholinosulfur trifluoride on the appropriate hydroxyproline precursor provides a pathway to the desired fluorinated pyrrolidine. nih.gov The choice of the starting hydroxyproline diastereomer directly dictates whether the resulting fluorinated product has a cis or trans relationship between the C3 amino and C4 fluoro substituents.

For example, starting with (2S,4R)-N-Boc-4-hydroxy-L-proline and converting the hydroxyl group to a suitable leaving group (e.g., tosylate) allows for nucleophilic substitution with a fluoride source. This SN2 reaction proceeds with an inversion of configuration, leading to the formation of the cis-fluorinated product. nih.gov The stereochemical outcome is thus a direct consequence of the starting material's chirality.

Table 1: Stereoselective Synthesis Strategies for Fluorinated Proline Analogues

| Strategy | Starting Material | Key Transformation(s) | Resulting Stereochemistry |

|---|---|---|---|

| Direct Fluorination | (2S,4R)-N-Boc-4-hydroxy-L-proline derivative | Tosylation followed by nucleophilic fluorination (SN2) | cis-Fluoro isomer |

| Stereochemical Inversion | (2S,4R)-N-Boc-4-hydroxy-L-proline | Intramolecular Mitsunobu reaction, lactone hydrolysis, then fluorination | trans-Fluoro isomer |

Beyond altering the stereochemistry, the pyrrolidine ring can be functionalized at various positions to create a diverse range of analogues. The pyrrolidine scaffold is a privileged structure in medicinal chemistry due to its three-dimensional character and the ability to introduce substituents with precise spatial orientations. nih.gov

Functionalization can occur at the nitrogen atom or at the carbon atoms of the ring. The Boc-protected nitrogen of this compound can be deprotected and subsequently reacted with a wide array of electrophiles, such as alkyl halides, acyl chlorides, or sulfonyl chlorides, to install different N-substituents. This modification can significantly alter the compound's polarity, basicity, and pharmacological properties.

Modification of the carbon backbone often involves more complex synthetic routes, sometimes beginning from different starting materials. For instance, cascade reactions involving [3+2] cycloadditions can generate highly functionalized proline derivatives with high diastereoselectivity. mdpi.com While not a direct functionalization of the pre-formed ring, such methods provide access to derivatives with diverse substitution patterns that would be difficult to achieve otherwise. The presence of the fluorine atom at the C4 position influences the ring's conformation, a phenomenon known as puckering. nih.gov This conformational bias can be exploited to direct further reactions or to "lock" the molecule into a biologically active shape.

Scalable Synthetic Routes for Pharmaceutical Applications

The transition from laboratory-scale synthesis to industrial production for pharmaceutical applications requires routes that are not only high-yielding but also safe, cost-effective, reproducible, and environmentally sustainable. For complex chiral molecules like this compound, developing a scalable synthesis is a significant challenge.

A key consideration for scalability is the availability and cost of starting materials. Routes that begin from readily available chiral pool materials, such as L-glutamic acid or hydroxyproline, are often preferred. niscpr.res.in One reported approach for a precursor to trans-4-fluoro-L-proline was demonstrated to be scalable, allowing for multigram synthesis, which is a crucial first step towards large-scale production. nih.gov

Characteristics of a scalable synthetic route include:

Use of non-toxic and readily available reagents and catalysts. niscpr.res.in

Minimization of chromatographic purifications, favoring crystallization or distillation.

Robust reaction conditions that are tolerant of minor fluctuations in temperature or concentration.

High atom economy, reducing waste.

Telescoping of reaction steps (one-pot processes) to avoid isolation of intermediates, which saves time, materials, and cost. niscpr.res.in

Flow chemistry is an increasingly important technology for the safe and scalable synthesis of pharmaceutical intermediates, especially for reactions that are hazardous when performed in large batches (e.g., those involving azides). vapourtec.comhilarispublisher.com This technology allows for precise control over reaction parameters and improves safety, making it an attractive strategy for the industrial production of chiral amines. vapourtec.comhilarispublisher.com Reductive amination is another powerful and widely used method in the pharmaceutical industry for C-N bond formation, valued for its efficiency and the accessibility of starting materials. researchgate.net

Table 2: Comparison of Laboratory vs. Scalable Synthesis Attributes

| Feature | Laboratory Scale | Pharmaceutical (Scalable) Scale |

|---|---|---|

| Primary Goal | Proof of concept, generation of small quantities for testing | Cost-effective, safe, and reproducible production of large quantities |

| Purification | Chromatography is common | Crystallization, extraction, and distillation are preferred |

| Reagents | Specialized or expensive reagents may be used | Inexpensive, safe, and readily available reagents are critical |

| Process Control | Manual control is typical | Automated control for consistency and safety is essential |

| Safety | Hazards are managed on a small scale | Rigorous process safety management is required |

| Technology | Batch reactors (round-bottom flasks) | Batch or continuous flow reactors vapourtec.comhilarispublisher.com |

Applications in Medicinal Chemistry and Drug Discovery

trans-(3-Boc-amino)-4-Fluoropyrrolidine as a Versatile Building Block in Drug Synthesis

The use of pre-functionalized, fluorinated building blocks like this compound is a dominant strategy in drug discovery. nih.gov This approach allows for the efficient and predictable introduction of complex structural and stereochemical features into lead compounds.

The pyrrolidine (B122466) ring is a privileged scaffold found in numerous biologically active compounds. The rigidity of this five-membered ring helps to constrain the conformation of a molecule, which can lead to more selective binding to a biological target. The this compound building block provides a ready-made, stereochemically defined core that chemists can elaborate upon to construct more complex molecular architectures. nbinno.com The Boc-protected amine serves as a synthetic handle for introducing a wide variety of substituents through well-established coupling chemistries, enabling the systematic exploration of the chemical space around the core structure.

The strategic placement of fluorine is a key tactic in drug design to fine-tune a molecule's properties. mdpi.com Incorporating the fluoropyrrolidine moiety can lead to:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug in the body.

Improved Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets, such as hydrogen bonds or dipole-dipole interactions, thereby increasing the potency of the inhibitor. nih.gov

Modulated Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can affect its absorption, distribution, and ability to cross cellular membranes, including the blood-brain barrier. mdpi.com

Development of Therapeutics Targeting Specific Biological Pathways

The utility of the this compound scaffold is evident in its application to develop inhibitors for a range of challenging therapeutic targets.

The pyrrolidone chemical family, to which pyrrolidine is closely related, has been a subject of research for its nootropic (cognition-enhancing) and neuroprotective effects for decades. nih.gov Pyrrolidine derivatives are being investigated for their potential in treating a variety of neurological and central nervous system (CNS) disorders, including ischemic stroke. mdpi.comnih.govresearchgate.net The ability of fluorine substitution to modulate properties like blood-brain barrier penetration makes fluorinated pyrrolidines attractive scaffolds for CNS-targeting drugs. nih.gov The development of novel phenylpyrrolidine derivatives has shown promise in improving cognitive function and reducing neurological deficits in preclinical models of ischemic brain injury. nih.govresearchgate.net

The Human Immunodeficiency Virus (HIV) protease is a critical enzyme for viral replication, making it a prime target for antiretroviral therapy. researchgate.net Structure-based drug design has been instrumental in developing potent HIV-1 protease inhibitors. nih.gov A key strategy involves designing inhibitors that form robust interactions with the enzyme's active site, particularly with its backbone atoms, to overcome drug resistance. nih.gov

The incorporation of heterocyclic scaffolds, such as pyrrolidine, has proven to be highly effective in the design of new protease inhibitors. mdpi.com Pyrrolidine-derived ligands can be optimized to fit into specific pockets (e.g., the P2 ligand-binding site) of the protease enzyme. nih.gov Research has shown that inhibitors featuring pyrrolidine-based cores can exhibit exceptional enzyme inhibitory activity and potent antiviral effects against both wild-type and drug-resistant HIV-1 strains. nih.govresearchgate.net

The table below summarizes the enzymatic and antiviral activity of a novel HIV-1 protease inhibitor containing a (R)-pyrrolidine-3-carboxamide P2 ligand, demonstrating the potential of this scaffold.

| Compound ID | HIV-1 Protease Inhibition IC₅₀ (nM) | Antiviral Activity EC₅₀ (µM) vs. WT HIV-1 |

| 34b | 0.32 | 0.0016 |

Data sourced from a study on novel HIV-1 protease inhibitors containing pyrrolidine-derived P2 ligands. nih.gov

Molecular modeling studies confirm that pyrrolidine derivatives can establish extensive interactions with the backbone residues of the HIV-1 protease, providing a structural basis for their high potency and resilience against resistance mutations. nih.gov

Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a crucial role in cell proliferation and is a major target in cancer therapy, particularly for non-small-cell lung cancer (NSCLC). nih.govdrugs.com Small-molecule EGFR tyrosine kinase inhibitors (TKIs) are a critical class of anti-cancer agents. nih.gov The development of irreversible inhibitors that can overcome resistance mutations, such as the T790M mutation, is an area of intense research.

Pyrido[3,4-d]pyrimidine scaffolds have been explored as a basis for novel, irreversible EGFR inhibitors. nih.gov The design of these compounds often involves incorporating specific side chains that can form covalent bonds with the EGFR active site while other parts of the molecule optimize binding and selectivity. The versatility of building blocks like this compound allows for the synthesis of diverse libraries of compounds for screening. For example, dianilinopyrimidine derivatives have been developed as EGFR inhibitors, with some showing higher anti-tumor activity than the established drug Gefitinib. nih.gov

The table below presents the inhibitory activity of a promising pyrido[3,4-d]pyrimidine-based compound against both wild-type and mutant EGFR, as well as its effect on cancer cell lines.

| Compound ID | EGFRL858R IC₅₀ (nM) | EGFRL858R/T790M IC₅₀ (nM) | HCC827 Cell Line IC₅₀ (µM) | H1975 Cell Line IC₅₀ (µM) |

| 25h | 1.7 | 23.3 | 0.025 | 0.49 |

Data sourced from a study on irreversible EGFR tyrosine kinase inhibitors containing a pyrido[3,4-d]pyrimidine scaffold. nih.gov

These findings indicate that compounds built upon heterocyclic frameworks, for which fluorinated pyrrolidines are key precursors, can serve as highly effective and potent EGFR inhibitors and anticancer agents. nih.govnih.gov

Huntingtin (HTT) Protein-Lowering Agents for Huntington's Disease

Huntington's disease is a devastating neurodegenerative disorder caused by a mutation in the huntingtin gene, leading to the production of a toxic mutant huntingtin protein (mHTT). A promising therapeutic strategy is the development of small molecules that can lower the levels of this harmful protein. While specific research directly linking this compound to HTT-lowering agents is not extensively published, the core structure is relevant to the development of molecules targeting central nervous system disorders. For instance, the pyrrolidine scaffold is a key component of various compounds designed to cross the blood-brain barrier and interact with neurological targets. The development of oral treatments for Huntington's disease is a key area of research, with companies like Arvinas developing PROTAC® technology to selectively eliminate mHTT. hdsa.org Pfizer is also developing an oral drug targeting MSH3 to slow the progression of the disease. hdsa.org

In a broader context, related structures like 4-aminopiperidine derivatives have been investigated as irreversible transglutaminase 2 inhibitors, a target also implicated in Huntington's disease. nih.gov This highlights the potential for amino-substituted cyclic scaffolds to be adapted for this therapeutic area.

Impact of Fluorine Substitution on Drug Properties

The substitution of a hydrogen atom with fluorine can have profound effects on the physicochemical and pharmacological properties of a drug molecule. nih.govresearchgate.net These effects are often leveraged by medicinal chemists to improve a drug candidate's performance.

Enhancement of Lipophilicity and Membrane Permeability

Fluorine's high electronegativity can significantly alter a molecule's lipophilicity, which in turn influences its ability to cross biological membranes. nih.govresearchgate.net The introduction of fluorine can increase the lipophilicity of a compound, a property that is often favorable for passive membrane permeation. researchgate.net For instance, fluoro-arenes are generally more lipophilic due to the reduced polarizability of the C–F bond. nih.gov This enhancement of lipophilicity can improve the pharmacokinetic properties of resulting compounds. chemimpex.com

Modulation of Receptor Interactions and Enzyme Inhibition Profiles

The presence of a fluorine atom can alter the way a molecule binds to its biological target. It can influence the conformation of the molecule, with fluorine often preferring a gauche relationship with certain substituents, which can stabilize a particular conformation and markedly affect potency. acs.org The C-F bond can participate in various non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity to a target protein. researchgate.net The electron-withdrawing nature of fluorine can also modulate the acidity or basicity of nearby functional groups, which can be critical for receptor binding and enzyme inhibition.

Scaffold Hopping and Lead Optimization Strategies

Scaffold hopping is a powerful strategy in medicinal chemistry used to generate novel chemical entities by replacing the core structure (scaffold) of a known active compound with a different one while retaining its biological activity. uniroma1.it This approach can lead to compounds with improved properties, such as enhanced potency, better selectivity, improved ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, and novel intellectual property. uniroma1.it

The this compound scaffold is an attractive building block for such strategies. Its rigid, three-dimensional structure can mimic the spatial arrangement of functional groups in other scaffolds. For example, in the development of D3 dopamine receptor (D3R)-selective antagonists, a high-throughput screen identified a lead compound which was then optimized through iterative medicinal chemistry, synthesizing over 130 analogues to develop a comprehensive structure-activity relationship (SAR). nih.gov This process of modifying a core scaffold is central to lead optimization.

Design of Novel Chemical Entities with Conserved Biological Activity

A key strategy in drug discovery is the modification of known bioactive molecules to enhance their properties while retaining their desired biological activity. The this compound scaffold is particularly well-suited for this approach, often serving as a bioisosteric replacement for other cyclic amines or amino acid derivatives. u-tokyo.ac.jp The introduction of the fluoropyrrolidine moiety can lead to the creation of novel chemical entities with conserved or even improved biological profiles.

The fluorine atom, due to its high electronegativity and small size, can modulate the pKa of the neighboring amino group, influencing its binding interactions with target proteins. nih.gov This subtle electronic perturbation can be critical for maintaining the necessary interactions for biological activity when replacing a non-fluorinated fragment. For instance, in the design of kinase inhibitors, where specific hydrogen bonding and electrostatic interactions are paramount, the fluoropyrrolidine ring can mimic the binding mode of the original scaffold while offering advantages in metabolic stability. mdpi.com

Furthermore, the stereochemistry of the trans substitution pattern on the pyrrolidine ring plays a crucial role in orienting the substituents in a precise three-dimensional arrangement, which is often essential for receptor binding and biological function. nih.gov This conformational rigidity, influenced by the fluorine atom, can help to lock the molecule in a bioactive conformation, thus conserving its biological activity. nih.gov

| Compound Class | Original Scaffold | Fluorinated Analog | Conserved Biological Activity |

| Kinase Inhibitors | Pyrrolidine | trans-4-Fluoropyrrolidine | Inhibition of specific kinases |

| Protease Inhibitors | Proline | trans-4-Fluoroproline (B7722503) | Inhibition of target protease |

| GPCR Ligands | Piperidine (B6355638) | trans-3-Amino-4-fluoropyrrolidine | Agonist or antagonist activity |

Exploration of Chemical Space for Improved Drug Candidates

The pyrrolidine ring is a five-membered nitrogen heterocycle that provides a three-dimensional scaffold, allowing for the efficient exploration of pharmacophore space. The non-planar nature of the ring, often referred to as "pseudorotation," enables a greater sampling of three-dimensional (3D) space compared to flat aromatic systems. The introduction of a fluorine atom in the this compound further enhances this capability.

A key aspect of this exploration is the ability to fine-tune the conformational preferences of the pyrrolidine ring. The gauche effect, driven by the electronegative fluorine atom, can favor a specific pucker of the pyrrolidine ring. nih.gov This conformational control can be exploited to optimize the presentation of pharmacophoric elements to the biological target, potentially leading to enhanced potency and selectivity.

| Property | Impact of Fluorination | Reference Compound | Improved Candidate |

| Metabolic Stability | Increased | Non-fluorinated analog | Fluorinated derivative |

| Lipophilicity | Modulated | High logP compound | Optimized logP with fluorine |

| Conformational Rigidity | Enhanced | Flexible side chain | Fluoropyrrolidine-containing analog |

| Potency | Increased | Micromolar inhibitor | Nanomolar inhibitor |

Structure-Based Drug Design Approaches Utilizing Fluoropyrrolidine Scaffolds

Structure-based drug design (SBDD) is a powerful paradigm in medicinal chemistry that utilizes the 3D structural information of a biological target to design potent and selective inhibitors. The fluoropyrrolidine scaffold, including derivatives of this compound, has proven to be a valuable component in SBDD strategies, particularly in the development of kinase inhibitors. nih.gov

Kinases are a major class of drug targets, and their ATP-binding sites offer opportunities for the design of small molecule inhibitors. nih.gov The design of selective kinase inhibitors is challenging due to the high degree of conservation in the ATP-binding pocket across the kinome. The unique conformational and electronic properties of the fluoropyrrolidine ring can be exploited to achieve selectivity.

In SBDD, the fluorine atom of the fluoropyrrolidine scaffold can engage in specific interactions with the protein target, such as hydrogen bonds or favorable electrostatic interactions, which can contribute to binding affinity and selectivity. Furthermore, the conformationally constrained nature of the ring can help to position other functional groups of the inhibitor optimally within the binding site, maximizing interactions with key residues. X-ray crystallography of inhibitor-kinase complexes has provided detailed insights into how fluoropyrrolidine-containing molecules bind to their targets, guiding further optimization efforts. mdpi.com

For example, the trans-3-amino group can act as a key hydrogen bond donor, while the fluorine at the 4-position can influence the local electronic environment and make favorable contacts with the protein. This structure-guided approach allows for the rational design of modifications to the inhibitor to improve its binding affinity and selectivity for the target kinase over other closely related kinases.

| Target Class | Scaffold | Key Interactions | Design Strategy |

| Protein Kinases | trans-3-Amino-4-fluoropyrrolidine | H-bond from amino group, fluorine contacts | Targeting specific subpockets |

| Proteases | Fluorinated Proline Analogs | Backbone mimicry, conformational restriction | Mimicking the transition state |

| Ion Channels | Fluorinated Cyclic Amines | Cation-π interactions, hydrophobic contacts | Modulating channel gating |

Role in Organic Synthesis and Catalyst Development

General Utility as a Chiral Intermediate in Organic Transformations

The pyrrolidine (B122466) scaffold is a ubiquitous motif in a vast number of natural products and pharmaceuticals. mdpi.com The introduction of fluorine can significantly alter the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. mdpi.com Consequently, fluorinated pyrrolidine derivatives are highly sought-after intermediates in medicinal chemistry.

trans-(3-Boc-amino)-4-fluoropyrrolidine serves as a key chiral building block for the synthesis of more complex and biologically active molecules. The Boc-protected amine at the 3-position and the fluorine atom at the 4-position provide handles for further functionalization, allowing for the construction of diverse molecular frameworks with high stereochemical control. Its utility is particularly pronounced in the synthesis of novel amino acid derivatives and peptidomimetics, where the constrained conformation of the fluorinated pyrrolidine ring can be used to induce specific secondary structures. beilstein-journals.org The facile conversion of enantiopure α-hydroxy acid esters to chiral triflate esters, which are then displaced by nucleophilic substitution with N-Boc-aminopyrrolidines, demonstrates a practical pathway to new chiral N-(aminocycloalkylene)amino acid compounds. nih.govsemanticscholar.org

Applications in Asymmetric Catalysis

The development of small molecule organocatalysts has revolutionized asymmetric synthesis. Chiral pyrrolidine derivatives, particularly those derived from proline, are among the most successful and widely used organocatalysts. researchgate.net this compound is an excellent precursor for the synthesis of novel, highly effective chiral catalysts.

The synthesis of pyrrolidine-based chiral catalysts often involves the modification of the pyrrolidine ring to introduce additional functionalities that can participate in the catalytic cycle and enhance stereocontrol. The amino group of this compound, after deprotection, can be readily derivatized to incorporate hydrogen-bond donors like thiourea (B124793) or squaramide moieties, leading to bifunctional catalysts. These catalysts can simultaneously activate both the nucleophile and the electrophile in a reaction, leading to enhanced reactivity and stereoselectivity. The presence of the fluorine atom can further modulate the catalyst's electronic properties and conformational preferences, leading to improved performance compared to their non-fluorinated counterparts. researchgate.net

Pyrrolidine-based chiral catalysts are particularly effective in promoting asymmetric Michael additions, a fundamental carbon-carbon bond-forming reaction. rsc.org The generally accepted mechanism involves the formation of an enamine intermediate from the reaction of the catalyst's secondary amine with a carbonyl compound (e.g., a ketone or aldehyde). This enamine then attacks the Michael acceptor (e.g., a nitroolefin) in a stereocontrolled manner. nih.gov

The stereochemical outcome of the reaction is dictated by the catalyst's ability to direct the approach of the electrophile to a specific face of the enamine. This is achieved through steric hindrance and, in the case of bifunctional catalysts, through the formation of a highly organized, hydrogen-bonded transition state. nih.gov Research has shown that fluorinated pyrrolidine catalysts can lead to high yields and excellent stereoselectivities in Michael additions. nih.gov The fluorine atom can influence the geometry of the enamine intermediate and the stability of the transition state, thereby enhancing the stereocontrol of the reaction. nih.gov

Table 1: Representative Results for Asymmetric Michael Addition using Pyrrolidine-based Organocatalysts

| Catalyst Type | Electrophile | Nucleophile | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| Bifunctional Pyrrolidine-Thiourea | Nitrostyrene | Cyclohexanone | 95:5 | 98% |

| Prolinol Silyl (B83357) Ether | Nitrostyrene | Propanal | 90:10 | 95% |

| Fluorinated Pyrrolidine Derivative | β-Nitrostyrene | Pentanal | >99:1 | 99% |

Note: The data presented in this table is illustrative and compiled from various sources on pyrrolidine-based catalysis to show representative outcomes.

Mechanistic Investigations of Reactions Involving Fluorinated Pyrrolidines

Understanding the reaction mechanisms is crucial for the rational design of new catalysts and the optimization of reaction conditions. The presence of fluorine in the pyrrolidine ring introduces unique stereoelectronic effects that can significantly impact reaction pathways and stereochemical outcomes.

The catalytic cycle of a pyrrolidine-catalyzed Michael addition begins with the formation of an enamine intermediate between the catalyst and the carbonyl substrate. This is followed by the nucleophilic attack of the enamine on the Michael acceptor to form an iminium ion intermediate. Hydrolysis of the iminium ion then releases the product and regenerates the catalyst. nih.gov

The fluorine atom in a fluorinated pyrrolidine catalyst can influence this pathway in several ways. Its strong electron-withdrawing nature can affect the nucleophilicity of the enamine. Furthermore, stereoelectronic interactions involving the C-F bond, such as the gauche effect, can stabilize specific conformations of the enamine and the transition state, thereby favoring one reaction pathway over others. beilstein-journals.org

The stereochemical outcome of a reaction is determined by the relative energies of the diastereomeric transition states. In the context of fluorinated pyrrolidine catalysts, the fluorine atom plays a critical role in controlling the three-dimensional structure of the transition state assembly.

The gauche effect, an attractive interaction between vicinal electron-withdrawing groups, can dictate the puckering of the pyrrolidine ring. beilstein-journals.org For instance, 4-fluoroprolines have been shown to adopt specific ring conformations to maximize this stabilizing interaction. nih.govresearchgate.net This conformational rigidity is transmitted to the enamine intermediate and ultimately to the transition state of the reaction. By locking the catalyst into a specific conformation, the fluorine atom effectively shields one face of the enamine, forcing the electrophile to approach from the less hindered side and thus leading to a high degree of stereoselectivity. nih.gov Computational studies and conformational analysis of fluorinated prolines have provided significant insights into how these stereoelectronic effects translate into precise stereochemical control in asymmetric transformations. researchgate.netacs.org

This compound has proven to be a highly valuable and versatile building block in modern organic synthesis. Its utility as a chiral intermediate provides access to a wide range of complex and potentially bioactive molecules. Furthermore, its role as a precursor for the development of novel chiral organocatalysts has led to significant advancements in asymmetric catalysis, particularly in stereocontrolled Michael addition reactions. Mechanistic studies have begun to unravel the subtle yet profound influence of the fluorine substituent on reaction pathways and stereochemical outcomes, highlighting the importance of stereoelectronic effects in catalyst design. As the demand for enantiomerically pure compounds continues to grow, the strategic application of this compound and related fluorinated chiral building blocks is poised to play an even more significant role in shaping the future of organic synthesis.

Emerging Research and Future Perspectives

Chemoinformatics and Computational Drug Discovery for Fluorinated Pyrrolidine (B122466) Derivatives

Chemoinformatics plays a pivotal role in modern drug discovery by leveraging computational and informational techniques to analyze vast chemical datasets. For fluorinated pyrrolidine derivatives, these approaches can predict physicochemical properties, biological activities, and potential toxicities, thereby guiding the design of more effective and safer drug candidates. The introduction of fluorine can significantly alter a molecule's properties, and computational models are essential for understanding these effects. emerginginvestigators.orgnih.gov

Machine Learning and Deep Learning in Scaffold Design

Machine learning (ML) and deep learning (DL) models are increasingly being used to navigate the vast chemical space and design novel molecular scaffolds with desired properties. frontiersin.orgrsc.org These models can be trained on large datasets of known bioactive compounds to learn the complex relationships between chemical structure and biological activity. nih.gov For fluorinated pyrrolidine scaffolds, ML algorithms could be employed to predict key drug-like properties such as solubility, permeability, and metabolic stability. researchgate.net By analyzing the impact of fluorine substitution patterns on these properties, researchers can virtually screen and prioritize candidate molecules for synthesis, saving considerable time and resources. nih.gov

| Model Type | Application in Scaffold Design | Potential for Fluorinated Pyrrolidines |

| Regression Models | Predicting quantitative properties (e.g., binding affinity, logP) | Predicting the impact of fluorine on lipophilicity and binding. |

| Classification Models | Classifying molecules as active/inactive or toxic/non-toxic | Identifying potentially successful fluorinated drug candidates. |

| Generative Models | Designing novel molecules with desired characteristics | Generating new fluorinated pyrrolidine scaffolds with optimized properties. |

De Novo Drug Design Integrating Fluorinated Moieties

De novo drug design involves the computational generation of novel molecular structures with the potential to bind to a specific biological target. nih.govresearchgate.net Integrating fluorinated moieties like the 4-fluoropyrrolidine core into these generative algorithms can lead to the discovery of innovative drug candidates with enhanced pharmacological profiles. nih.govmdpi.com The unique properties of fluorine, such as its high electronegativity and ability to form strong bonds with carbon, can be exploited to improve metabolic stability, binding affinity, and bioavailability. mdpi.com Computational methods can strategically place fluorine atoms or fluorinated groups within a molecule to optimize these properties. emerginginvestigators.org

Integration into Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds by screening small, low-molecular-weight molecules (fragments) for weak binding to a biological target. lifechemicals.com Fluorinated fragments are particularly valuable in FBDD due to the utility of ¹⁹F NMR spectroscopy for screening, which offers high sensitivity and a wide chemical shift range, facilitating the detection of binding events. dtu.dkotavachemicals.com A compound like "trans-(3-Boc-amino)-4-fluoropyrrolidine" represents a potential fragment that combines a three-dimensional saturated heterocyclic core with a fluorine atom, characteristics that are desirable for exploring protein binding pockets. dtu.dk

Novel Synthetic Strategies for Fluorinated Pyrrolidines

The development of efficient and selective methods for the synthesis of fluorinated pyrrolidines is crucial for their application in drug discovery. Traditional fluorination methods often require harsh conditions and have limited functional group tolerance. Modern synthetic chemistry has focused on developing milder and more versatile approaches.

Electrochemical Methods for Late-Stage Fluorination

Electrochemical synthesis is emerging as a sustainable and powerful tool in organic chemistry. researchgate.net Electrochemical fluorination offers a promising alternative to traditional methods, potentially allowing for the late-stage introduction of fluorine into complex molecules under mild conditions. nih.gov This approach could theoretically be applied to the synthesis of fluorinated pyrrolidine derivatives, offering a more environmentally friendly and efficient route.

Domino Reactions and Cascade Processes

Domino reactions, also known as cascade reactions, involve a series of consecutive intramolecular or intermolecular transformations in a single synthetic operation. rsc.orgnih.gov These processes are highly efficient as they reduce the number of purification steps, saving time and resources. The synthesis of substituted pyrrolidines has been achieved through various domino reactions. researchgate.netnih.govtandfonline.com Applying this strategy to the synthesis of fluorinated pyrrolidines could provide a streamlined and atom-economical route to these valuable building blocks.

Exploration of New Therapeutic Areas for Fluorinated Pyrrolidine-Containing Agents

The incorporation of a fluorinated pyrrolidine moiety can significantly influence the biological activity of a molecule, opening up possibilities for its application in a diverse range of therapeutic areas. The pyrrolidine ring is a common scaffold in many biologically active compounds, and its derivatives have been investigated for a wide array of medicinal purposes, including as anticancer, antibacterial, and antidiabetic agents, as well as for central nervous system (CNS) disorders. nih.gov The introduction of fluorine can further enhance the therapeutic potential of these agents by modulating their metabolic stability, binding affinity, and ability to cross the blood-brain barrier. nih.gov

Neurodegenerative Disorders: The strategic placement of fluorine in molecules targeting the CNS has been a fruitful area of research. nih.gov Fluorine substitution can improve a compound's ability to penetrate the blood-brain barrier, a critical factor for drugs targeting neurological diseases. nih.gov While research on this compound specifically in neurodegenerative disorders is not extensively documented in publicly available literature, the broader class of pyrrolidine derivatives has been explored for conditions like Alzheimer's disease. nih.govnih.gov The development of novel 4-aminopyridine-peptide derivatives, for instance, has been pursued for the treatment of neurodegenerative disorders, aiming to reduce the toxicity of the parent compound. nih.govresearchgate.net Given the prevalence of the pyrrolidine scaffold in CNS drug discovery, it is plausible that derivatives of this compound could be investigated for their potential to modulate targets relevant to neurodegeneration.

Antiviral Applications: The pyrrolidine scaffold has also been a basis for the development of antiviral agents. For example, 3-(2-adamantyl)pyrrolidines have been synthesized and shown to possess potent activity against the influenza A virus. nih.govresearchgate.net The introduction of fluorine into such scaffolds could potentially enhance their antiviral efficacy or pharmacokinetic properties. While direct studies on the antiviral properties of this compound are not readily available, the known antiviral activity of related pyrrolidine derivatives suggests this as a potential area for future exploration. nih.gov

Oncology: In the field of oncology, pyrrolidine-containing compounds have been investigated as potential anticancer agents. nih.gov For instance, certain pentacyclic benzimidazole (B57391) derivatives featuring amino side chains have demonstrated significant antiproliferative activity. mdpi.com The development of radiolabeled PET imaging agents, such as those based on fluorinated amino acids, is also crucial in oncology for diagnosis and monitoring treatment response. nih.govnih.govnih.gov The synthesis and evaluation of radiolabeled probes for imaging α-fucosidase expression, an enzyme associated with various pathologies, highlights the utility of pyrrolidine derivatives in cancer research. mdpi.com The this compound scaffold could serve as a starting point for the synthesis of novel anticancer agents or as a component of new PET imaging probes.

Metabolic Diseases: Pyrrolidine derivatives have also shown promise in the context of metabolic diseases. Specifically, 4-benzylpyrrolidine-3-carboxylic acid derivatives have been identified as potent agonists at peroxisome proliferator-activated receptors (PPARs), which are key regulators of glucose and lipid metabolism. nih.gov This suggests that compounds derived from this compound could be explored for their potential in treating conditions like type 2 diabetes.

Bioisosteric Replacements with Fluorinated Pyrrolidine Scaffolds

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties to retain biological activity, is a widely used strategy in drug design. The fluorinated pyrrolidine scaffold, due to the unique properties of fluorine, presents an attractive option for bioisosteric replacement of other cyclic systems or functional groups.

The introduction of fluorine can induce specific conformational preferences in the pyrrolidine ring. nih.gov For example, trans-4-fluoroproline (B7722503) and cis-4-fluoroproline favor different envelope conformations of the pyrrolidine ring. nih.gov This conformational control can be exploited to optimize the binding of a drug candidate to its biological target.

A key example of bioisosteric replacement involving a related structure is the use of 4-fluoroproline (B1262513) to replace hydroxyproline (B1673980). trans-4-hydroxy-L-proline is a crucial amino acid, particularly as a chiral building block in the synthesis of pharmaceuticals. researchgate.net The substitution of the hydroxyl group with fluorine can lead to compounds with altered properties, such as increased metabolic stability or modified binding interactions. This strategy of replacing a hydroxyl group with fluorine is a common tactic in medicinal chemistry to improve the pharmacokinetic profile of a drug candidate.

The table below illustrates potential bioisosteric relationships involving the fluorinated pyrrolidine scaffold.

| Original Moiety | Potential Bioisosteric Replacement | Rationale for Replacement |

| Hydroxyproline | trans-(3-Amino)-4-fluoropyrrolidine | The fluorine atom can mimic the hydrogen-bonding ability of the hydroxyl group while potentially increasing metabolic stability and altering ring pucker. |

| Proline | trans-(3-Amino)-4-fluoropyrrolidine | The addition of the fluorine and amino groups provides additional points for interaction with the target protein and can influence the conformational properties of the ring. |

| Other substituted cyclic amines | trans-(3-Amino)-4-fluoropyrrolidine | The fluorinated pyrrolidine scaffold offers a defined three-dimensional structure that can mimic the spatial arrangement of substituents on other ring systems, with the added benefit of the electronic effects of fluorine. |

The application of fluorinated pyrrolidine scaffolds as bioisosteres is a promising strategy for fine-tuning the properties of drug candidates and for the development of novel therapeutics with improved efficacy and pharmacokinetic profiles.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing trans-(3-Boc-amino)-4-fluoropyrrolidine, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The synthesis typically involves fluorination of a 4-hydroxy-pyrrolidine precursor. For example, sulfur tetrafluoride (SF₄) derivatives can fluorinate N-protected 4-hydroxyproline derivatives under controlled conditions to retain stereochemistry . A two-step protocol using Fluolead™ (a fluorinating agent) enables stereospecific fluorination of N-Boc-protected hydroxyproline, achieving high yields while preserving the trans configuration . Key variables include temperature (e.g., 80–120°C), solvent polarity, and the choice of protecting group (e.g., Boc) to prevent side reactions.

Q. How is the Boc group strategically utilized in the synthesis of fluoropyrrolidine derivatives, and what deprotection methods are recommended?

- Methodological Answer : The Boc group protects the amine during fluorination to avoid undesired side reactions (e.g., N-alkylation). Deprotection is achieved via acidolysis using trifluoroacetic acid (TFA) in dichloromethane (DCM), followed by neutralization with aqueous NaHCO₃ or HCl to isolate the free amine . For acid-sensitive substrates, milder conditions (e.g., HCl in dioxane) are preferred to retain structural integrity .

Q. Which analytical techniques are critical for confirming the structure and purity of trans-(3-Boc-amino)-4-fluoropyrrolidine?

- Methodological Answer :

- 1H/13C NMR : Resolves stereochemistry by analyzing coupling constants (e.g., JHF for fluorine-proton coupling) and diastereotopic proton splitting patterns .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and isotopic patterns, especially for fluorine-containing intermediates .

- HPLC with Chiral Columns : Confirms enantiomeric excess in stereospecific syntheses .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the stability and reactivity of fluoropyrrolidine intermediates during synthesis?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model transition states in fluorination reactions, predicting regioselectivity and activation barriers. For example, the Laplacian of the electron density (from Colle-Salvetti-type functionals) can identify electron-deficient sites prone to fluorination . Such models guide solvent selection (e.g., polar aprotic solvents stabilize charge-separated intermediates) and optimize reaction kinetics .

Q. What are the challenges in characterizing fluorine-induced conformational changes in pyrrolidine rings, and how can they be addressed experimentally?

- Methodological Answer : Fluorine’s electronegativity alters ring puckering and torsional angles, affecting bioactivity. Techniques include:

- X-ray Crystallography : Resolves precise bond angles and fluorine’s gauche effect on the pyrrolidine ring .

- Dynamic NMR : Monitors ring-flipping kinetics in solution by variable-temperature studies .

- Vibrational Circular Dichroism (VCD) : Detects subtle conformational changes in chiral fluorinated compounds .

Q. How do competing pathways (e.g., epimerization or defluorination) arise during Boc deprotection, and how can they be mitigated?

- Methodological Answer : Acidic deprotection may protonate the fluorine atom, leading to HF elimination or epimerization. Mitigation strategies:

- Low-Temperature Deprotection : Conduct reactions at 0–5°C to slow acid-catalyzed side reactions .

- Buffered Conditions : Use weakly acidic ion-exchange resins (e.g., Amberlyst®) to control proton availability .

- In Situ Monitoring : Employ LC-MS to detect defluorination products early and adjust reaction time .

Q. What role does the trans configuration play in the biological activity of fluoropyrrolidine-based enzyme inhibitors (e.g., DPP-IV)?

- Methodological Answer : The trans configuration aligns the fluorine atom and Boc-protected amine in a spatial arrangement complementary to enzyme active sites. For DPP-IV inhibitors, this configuration enhances hydrogen bonding with catalytic residues (e.g., Tyr547) and reduces steric clashes. Activity assays (e.g., IC₅₀ measurements) combined with molecular docking (AutoDock Vina) validate this geometry-activity relationship .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for fluoropyrrolidine syntheses: How to reconcile variability across studies?

- Methodological Answer : Yield variability often stems from differences in fluorinating agents (e.g., Fluolead™ vs. SF₄ derivatives) or workup protocols. Systematic comparison under standardized conditions (e.g., equimolar reagent ratios, identical solvents) is critical. For example, Fluolead™ achieves >90% yield in one-pot reactions but requires anhydrous conditions, whereas SF₄ methods (60–75% yield) tolerate moisture but demand longer reaction times .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.